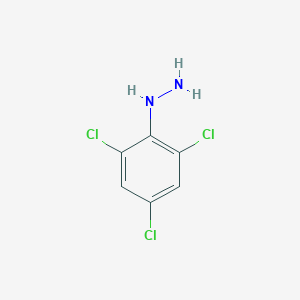

2,4,6-Trichlorophenylhydrazine

Overview

Description

2,4,6-Trichlorophenylhydrazine (2,4,6-TCH) is an organic compound widely used in scientific research. It is a colourless, crystalline compound that is soluble in water and alcohols. 2,4,6-TCH is an important reagent used in the synthesis of a variety of compounds, including drugs, dyes and polymers. It is also used in the preparation of pharmaceuticals, agrochemicals, dyes, and other organic compounds.

Scientific Research Applications

Atmospheric Aldehyde and Ketone Detection

2,4,6-Trichlorophenylhydrazine (TCPH) has been utilized in a novel gas chromatographic-electron-capture detection method for determining atmospheric aldehydes and ketones. TCPH, due to its volatility, overcomes the limitations of other derivatives like 2,4-dinitrophenylhydrazine, providing efficient collection and requiring minimal reaction time without an acid catalyst (Lehmpuhl & Birks, 1996).

Carbonyl Compounds Analysis

TCPH has been tested as a reagent for carbonyl compounds, demonstrating the ability to measure as little as 0.1 of 2,4,6-trichlorophenylhydrazones (2,4,6-TCPH) with an electron capture detector. This indicates its utility in analyzing carbonyl compounds in oxidized fats at levels near their flavor thresholds (Johnson & Hammond, 1971).

Microbiological Evaluation

A series of novel 2,4,6-trichlorophenylhydrazines of 3,3-dimethyl-2,6-diphenyl-4-(-2-(2,4,6trichlorophenyl)hydrazono)piperidines were synthesized and demonstrated excellent in vitro antibacterial and antifungal activities (Sundararajan et al., 2021).

Radical Scavenging Activities

Synthesized this compound Schiff bases were evaluated for their in vitro DPPH radical and superoxide anion scavenging activities, showing varying degrees of activity. Some compounds exhibited superior IC50 values compared to the standard n-propylgallate (Khan et al., 2012).

Metabolic Studies

Research on the metabolism of benzoyl chloride (2,4,6-trichlorophenyl)hydrazone (Banamite®) in the twospotted spider mite identified major metabolites such as benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone, demonstrating its metabolic fate in specific organisms (Knowles & Aziz, 1974).

Malonaldehyde Measurement

An improved method using trichlorophenylhydrazine was developed for the estimation of malonaldehyde by gas-chromatography, enhancing the precision and reliability of the procedure (Sangalli et al., 2003).

Molecular and Crystallographic Studies

Research has also been conducted on the molecular structure and crystallography of compounds derived from this compound, providing insights into their chemical properties and interactions (Huang et al., 2011).

Mechanism of Action

Safety and Hazards

2,4,6-Trichlorophenylhydrazine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

It has been used as a derivatizing agent in the determination of atmospheric aldehydes and ketones .

Cellular Effects

It has been identified in human blood, indicating that it can enter the bloodstream and potentially interact with cells .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2,4,6-Trichlorophenylhydrazine in laboratory settings. It is known that it has a boiling point of 286.64°C and a melting point of 83.75°C .

properties

IUPAC Name |

(2,4,6-trichlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULHANRBCQBHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2724-66-5 (mono hydrochloride), 63133-79-9 (sulfate salt), 71965-09-8 (sulfate (1:1) salt) | |

| Record name | 2,4,6-Trichlorophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5063780 | |

| Record name | Hydrazine, (2,4,6-trichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5329-12-4 | |

| Record name | (2,4,6-Trichlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5329-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (2,4,6-trichlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (2,4,6-trichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichlorophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trichlorophenylhydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ARF2RVG9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

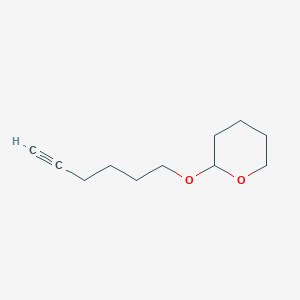

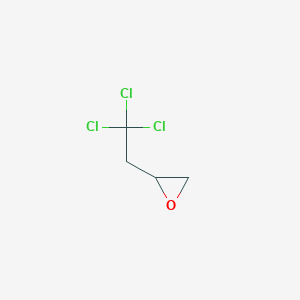

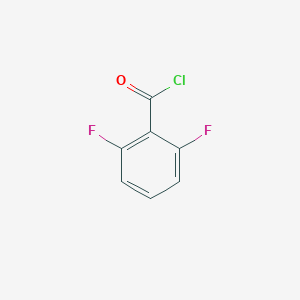

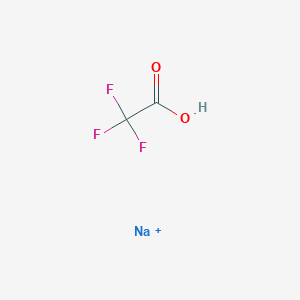

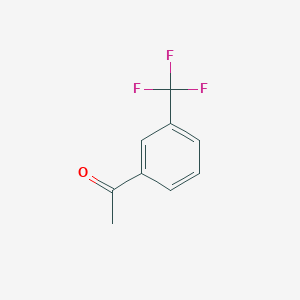

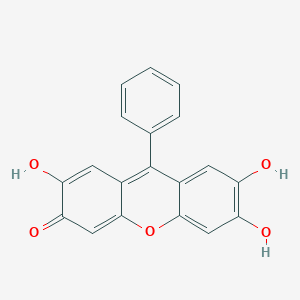

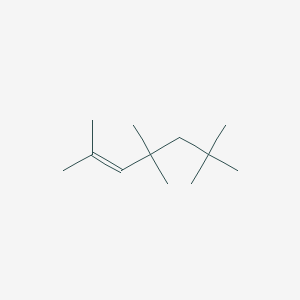

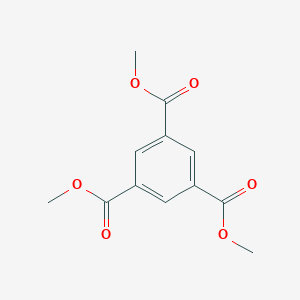

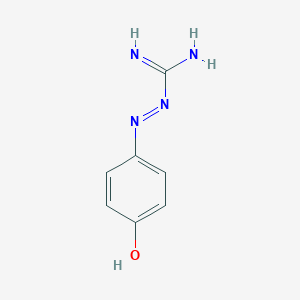

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2,4,6-Trichlorophenylhydrazine in current research?

A1: this compound is primarily utilized as a derivatizing agent for the analysis of aldehydes and ketones in various matrices. [, , , ] This involves reacting the compound with aldehydes and ketones to form stable hydrazones, which can be readily analyzed using techniques like gas chromatography.

Q2: Why is this compound preferred over other derivatizing agents in some analytical methods?

A2: One advantage of this compound is its cost-effectiveness compared to other derivatizing agents like o-2,3,4,5,6-pentafluorobenzylohydroxyloamine (PFBHA), especially in headspace solid phase microextraction (HS-SPME) coupled with gas chromatography. []

Q3: How does the use of a photoionization detector (PID) benefit the analysis of this compound derivatives?

A3: Using a PID instead of the commonly employed electron capture detector (ECD) simplifies the chromatograms of the formed hydrazones. This allows for easier identification and quantification of the target aldehydes and ketones. []

Q4: What is the sensitivity of analytical methods using this compound as a derivatizing agent?

A4: Studies have demonstrated that methods employing this compound can achieve detection limits in the range of 0.002-0.070 mg dm-3 for most investigated aldehydes. [] This highlights the sensitivity of this derivatization approach.

Q5: Can this compound be used to analyze malondialdehyde (MDA) in biological samples?

A5: Yes, this compound is a suitable derivatizing agent for analyzing both free and total MDA in biological materials. [] The method involves derivatization, extraction with n-hexane, and analysis using gas chromatography.

Q6: What are the advantages of using this compound for MDA analysis compared to other methods?

A6: This method offers the flexibility of using either electron-capture or mass-selective detection. [] Additionally, the mild processing conditions minimize MDA overestimation and eliminate the need for protein separation when assessing free MDA.

Q7: Beyond analytical chemistry, have other biological activities of this compound derivatives been explored?

A7: Yes, research has investigated the potential of this compound Schiff bases as antioxidants. [] Specifically, their ability to scavenge DPPH radicals and superoxide anions has been evaluated.

Q8: How do the antioxidant activities of this compound Schiff bases compare to standard antioxidants?

A8: Some this compound Schiff bases exhibited superior DPPH radical scavenging activity and superoxide anion scavenging activity compared to the standard n-propylgallate. [] This suggests their potential as novel antioxidant compounds.

Q9: What structural features of this compound derivatives influence their biological activity?

A9: Studies on cucurbitacin IIa derivatives, synthesized using this compound, showed that structural modifications significantly impacted their cytotoxic activity against various cancer cell lines. [] These findings highlight the importance of structure-activity relationships in drug development.

Q10: Have any studies explored the metabolic fate of this compound derivatives in biological systems?

A10: Research on the metabolism of benzoyl chloride (2,4,6-trichlorophenyl)hydrazone (Banamite®) in twospotted spider mites revealed slow metabolism of the compound. [] The study identified benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone and benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide as major metabolites.

Q11: Have the crystal structures of this compound derivatives been investigated?

A11: Yes, crystallographic studies have been conducted on various this compound derivatives. [, ] These studies provide valuable insights into the molecular conformation and intermolecular interactions of these compounds.

Q12: Are there any documented methods for synthesizing this compound?

A12: While specific synthetic procedures are not detailed in the provided abstracts, the synthesis of this compound is referenced. [] This implies established methods are available for researchers to access.

Q13: Has the environmental impact of this compound or its derivatives been addressed?

A13: Currently, the provided research abstracts do not delve into the environmental impact or degradation pathways of this compound and its derivatives.

Q14: What types of analytical methods are employed to quantify this compound in different matrices?

A14: Gas chromatography with electron-capture detection (GC-ECD) is a commonly employed technique for analyzing this compound derivatives. [, ] Photocolorimetric analysis is also mentioned as a potential method for quantifying the compound in air samples. [, ]

Q15: Are there studies investigating the stability of materials in contact with this compound during its production?

A15: While not extensively detailed, one abstract mentions research on the stability of structural materials used in the production of this compound. [] This suggests an awareness of potential material compatibility issues during the manufacturing process.

Q16: Are there alternative compounds with similar applications to this compound?

A16: While this compound offers specific advantages in certain applications, alternative derivatizing agents like o-2,3,4,5,6-pentafluorobenzylohydroxyloamine (PFBHA) are available. [] The choice of derivatizing agent depends on factors such as cost, analytical technique, and target analytes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.